Cyclo(flglfg)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

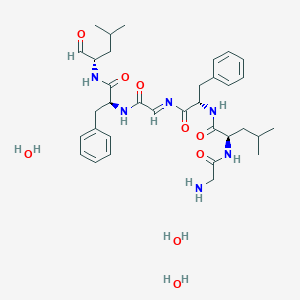

Cyclo(flglfg) is a cyclic peptide composed of phenylalanine, leucine, and glycine residues. This compound is part of a broader class of cyclic peptides known for their stability and unique biological activities. The cyclic structure of these peptides often imparts enhanced resistance to enzymatic degradation, making them of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized in solution. Cyclization is often facilitated by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of cyclic peptides like cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves large-scale SPPS. Automation and optimization of reaction conditions are crucial for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Cyclo(flglfg) can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.

Substitution: Amino acid derivatives and coupling reagents like EDC and NHS are employed.

Major Products Formed

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine residues can lead to the formation of hydroxyphenylalanine.

Scientific Research Applications

Cyclo(flglfg) has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential role in cell signaling and protein-protein interactions.

Medicine: Explored for its therapeutic potential due to its stability and bioactivity.

Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides.

Mechanism of Action

The mechanism of action of cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves its interaction with specific molecular targets. The cyclic structure allows it to bind to proteins and enzymes with high affinity, potentially modulating their activity. The pathways involved often include inhibition or activation of enzymatic functions, impacting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Cyclo(phenylalanyl-phenylalanyl): Another cyclic peptide with similar stability but different biological activity.

Cyclo(leucyl-prolyl): Known for its antifungal properties and structural compatibility.

Uniqueness

Cyclo(flglfg) is unique due to its specific sequence and cyclic structure, which confer distinct stability and bioactivity. Its combination of phenylalanine and leucine residues provides a balance of hydrophobic and hydrophilic interactions, enhancing its potential for diverse applications.

Biological Activity

Cyclo(flglfg) is a cyclic dipeptide that has garnered attention in the field of biochemistry due to its potential biological activities. This article explores the biological activity of Cyclo(flglfg), including its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of Cyclo(flglfg)

Cyclo(flglfg) is composed of two amino acids, phenylalanine (fl) and glycine (g), arranged in a cyclic structure. Cyclic dipeptides are known for their stability and resistance to proteolytic degradation, making them attractive candidates for pharmaceutical applications.

The biological activity of Cyclo(flglfg) can be attributed to several mechanisms:

- Quorum Sensing Inhibition : Similar cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a process that regulates gene expression in response to cell density. This inhibition can reduce virulence factor production in pathogens such as Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Research indicates that cyclic dipeptides can modulate immune responses, potentially shifting the balance of pro-inflammatory and anti-inflammatory cytokines . This suggests that Cyclo(flglfg) may play a role in managing inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from studies on cyclic dipeptides related to Cyclo(flglfg):

Case Study 1: Anti-Quorum Sensing Activity

In a study examining the anti-QS properties of cyclic dipeptides, Cyclo(flglfg) was tested alongside other cyclic structures. Results indicated a significant decrease in virulence factor production at concentrations as low as 0.4 mM. The study highlighted the potential for Cyclo(flglfg) to serve as a therapeutic agent against biofilm-forming bacteria .

Case Study 2: Immune Response Modulation

A recent investigation into the immune-modulating effects of cyclic peptides found that Cyclo(flglfg) could enhance pro-inflammatory responses in macrophages. The study utilized LC-MS metabolic profiling, revealing that treatment with Cyclo(flglfg) led to increased levels of inflammatory biomarkers, suggesting its potential use in treating infections or inflammatory diseases .

Research Findings

Recent research highlights the following findings regarding Cyclo(flglfg):

- Binding Affinity : Cyclo(flglfg) exhibits a strong binding affinity for QS-related proteins, similar to other cyclic dipeptides studied . This interaction is crucial for its inhibitory effects on bacterial communication.

- Dose-Dependent Effects : The biological activity of Cyclo(flglfg) is dose-dependent, with higher concentrations yielding more significant effects on bacterial motility and virulence factor production .

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27+,28-,29-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMKVHHVIXJQR-NSGWDPASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)CN.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128050-89-5 |

Source

|

| Record name | Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.